molecular formula C20H37NO4 B14726020 2-Hexadecyliminobutanedioic acid CAS No. 6339-77-1

2-Hexadecyliminobutanedioic acid

Katalognummer: B14726020
CAS-Nummer: 6339-77-1
Molekulargewicht: 355.5 g/mol
InChI-Schlüssel: GHDFDXXVEMEIQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hexadecyliminobutanedioic acid is an organic compound with the molecular formula C20H37NO4The compound has a molecular weight of 355.512 g/mol and a boiling point of 511.1°C at 760 mmHg .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexadecyliminobutanedioic acid typically involves the reaction of hexadecylamine with maleic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired imine product. The general reaction scheme is as follows:

Hexadecylamine+Maleic Anhydride2-Hexadecyliminobutanedioic Acid\text{Hexadecylamine} + \text{Maleic Anhydride} \rightarrow \text{this compound} Hexadecylamine+Maleic Anhydride→2-Hexadecyliminobutanedioic Acid

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process may involve continuous flow reactors to enhance the efficiency and yield of the product.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Hexadecyliminobutanedioic acid can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form corresponding oxo compounds.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The hydrocarbon chain can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation can be carried out using reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

2-Hexadecyliminobutanedioic acid has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 2-Hexadecyliminobutanedioic acid involves its interaction with biological membranes. The long hydrocarbon chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. The imine group may also interact with specific molecular targets, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

    Hexadecylamine: Shares the long hydrocarbon chain but lacks the imine group.

    Maleic Anhydride: Contains the anhydride functional group but lacks the long hydrocarbon chain.

    2-Hexadecylaminoethanol: Similar structure but with an alcohol group instead of the imine.

Uniqueness: 2-Hexadecyliminobutanedioic acid is unique due to its combination of a long hydrocarbon chain and an imine functional group. This dual functionality imparts distinct chemical and physical properties, making it versatile for various applications .

Eigenschaften

CAS-Nummer

6339-77-1

Molekularformel

C20H37NO4

Molekulargewicht

355.5 g/mol

IUPAC-Name

2-hexadecyliminobutanedioic acid

InChI

InChI=1S/C20H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-18(20(24)25)17-19(22)23/h2-17H2,1H3,(H,22,23)(H,24,25)

InChI-Schlüssel

GHDFDXXVEMEIQG-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCN=C(CC(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.